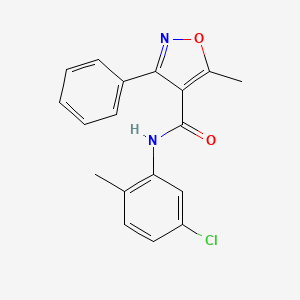![molecular formula C17H20N4O2 B5702426 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Mechanism of Action
The exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may also modulate the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and physiological effects:
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been extensively studied, which makes it a valuable tool for investigating the biological effects of piperazine derivatives. However, one limitation of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, future research could focus on elucidating the exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine and identifying its molecular targets in the brain.
Synthesis Methods
The synthesis of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate, which is then reacted with piperazine to form 1-(3-methylphenoxy) piperazine. The final step involves the reaction of 1-(3-methylphenoxy) piperazine with pyrimidine-2,4-dione to form 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine.
Scientific Research Applications
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-4-2-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKRJPKONMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)